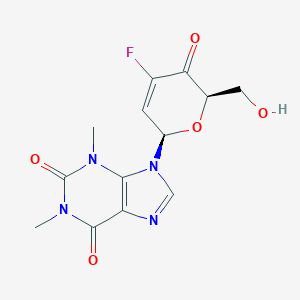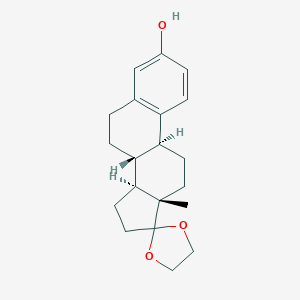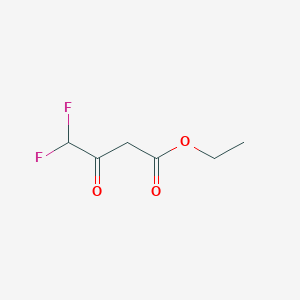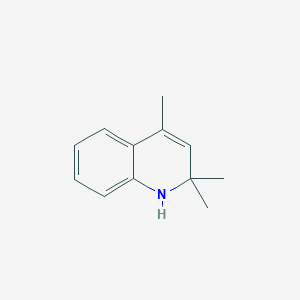![molecular formula C9H16N2O B116621 Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) CAS No. 145105-70-0](/img/structure/B116621.png)
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI), also known as DMAPT, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation, immunity, and cancer.
作用機序
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) exerts its effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation, immunity, and cancer. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and stress, and plays a critical role in the transcriptional regulation of genes involved in inflammation, immunity, and cell survival. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the activity of IKKβ, a key kinase that activates NF-κB, leading to the suppression of NF-κB-dependent gene expression.
生化学的および生理学的効果
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to have several biochemical and physiological effects. In cancer, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) also sensitizes cancer cells to chemotherapy and radiation therapy. In inflammation, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) protects neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be performed on a large scale, making it a viable candidate for drug development. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has also been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) in lab experiments. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) is a potent inhibitor of the NF-κB pathway, which is involved in many physiological processes, making it difficult to study the specific effects of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) on a particular disease or pathway. Additionally, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to have off-target effects, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the research and development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). One potential direction is the development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)-based therapies for cancer, inflammation, and neurodegenerative disorders. Another potential direction is the identification of new targets and pathways that are regulated by Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). Additionally, the development of more potent and selective inhibitors of the NF-κB pathway may improve the therapeutic potential of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). Overall, the research and development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) have the potential to lead to the development of new and effective therapies for various diseases.
合成法
The synthesis of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) involves the reaction of 2-acetylpyridine with dimethylamine in the presence of sodium borohydride. The resulting product is then purified using column chromatography to obtain pure Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). The synthesis of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) is relatively simple and can be performed on a large scale, making it a viable candidate for drug development.
科学的研究の応用
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to protect neurons from oxidative stress and apoptosis.
特性
CAS番号 |
145105-70-0 |
|---|---|
製品名 |
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) |
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
1-[1-(dimethylamino)-3,4-dihydro-2H-pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H16N2O/c1-8(12)9-6-4-5-7-11(9)10(2)3/h5,7,9H,4,6H2,1-3H3 |
InChIキー |
WOWHZTBOIVILEK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC=CN1N(C)C |
正規SMILES |
CC(=O)C1CCC=CN1N(C)C |
同義語 |
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



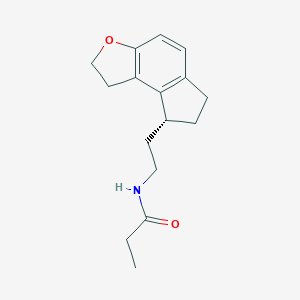
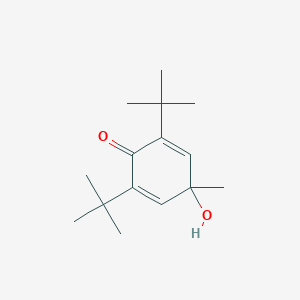
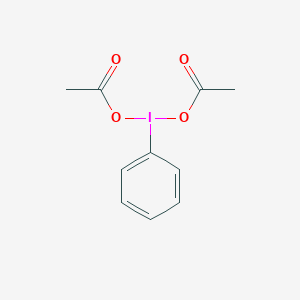
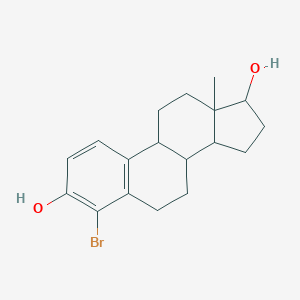
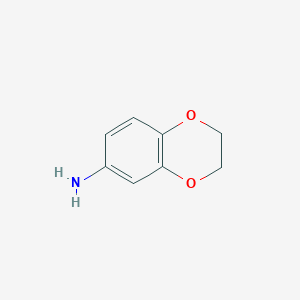
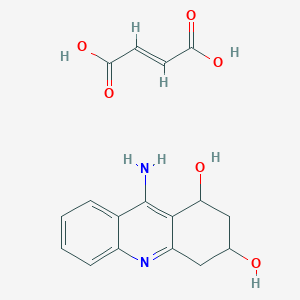
![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)
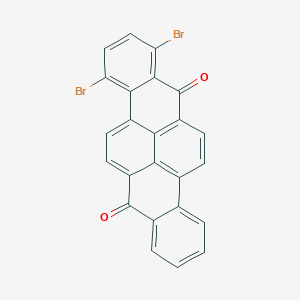
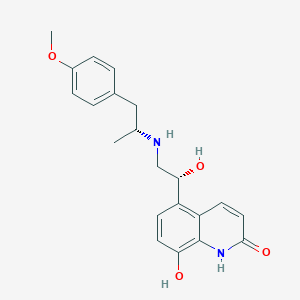
![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
